(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)hex-4-enamide
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Overview
Description
(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)hex-4-enamide is a complex organic compound with a unique structure that combines benzofuran, thiazole, and hexenamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)hex-4-enamide typically involves multi-step organic synthesisCommon reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques .
Chemical Reactions Analysis
Types of Reactions
(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)hex-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)hex-4-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound shares the dimethoxy and methyl groups but differs in its core structure and functional groups.
γ-Valerolactone: Although structurally different, this compound is used in similar applications, such as the production of sustainable materials.
Uniqueness
(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)hex-4-enamide is unique due to its combination of benzofuran, thiazole, and hexenamide moieties, which confer distinct chemical and biological properties.
Biological Activity
The compound (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)hex-4-enamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C17H20N2O6S
- Molecular Weight : 368.42 g/mol
- CAS Number : 24280-93-1
This compound features a complex arrangement of functional groups, including a thiazole moiety and a benzofuran derivative, which are known to contribute to various biological activities.
The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways critical for cellular functions. Notably, it has been shown to inhibit inosine monophosphate dehydrogenase (IMPDH) , an enzyme involved in the de novo synthesis of purine nucleotides. This inhibition is significant in immunosuppressive therapy as it reduces lymphocyte proliferation.
Inhibition Data
Enzyme | IC50 Value (nM) | pH |
---|---|---|
IMPDH Type II | 18.6 | 8.0 |
IMPDH Type II | 24.8 | 8.0 |
These values indicate a strong affinity for the enzyme, suggesting potential therapeutic applications in conditions requiring immunosuppression, such as organ transplantation and autoimmune diseases .
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. The thiazole ring is particularly noted for its activity against various bacterial strains. For instance, derivatives containing thiazole have shown promising results against Gram-positive and Gram-negative bacteria .
Antitumor Activity
The compound's structural components suggest potential antitumor activity. The presence of the thiazole ring has been correlated with cytotoxic effects in several cancer cell lines. In vitro studies have demonstrated that modifications in the phenyl and thiazole groups can enhance cytotoxicity against specific cancer types .
Case Studies
- Study on Anticancer Effects : A study investigated the effects of thiazole-containing compounds on human cancer cell lines. The results indicated that modifications to the thiazole moiety significantly increased cytotoxicity compared to standard chemotherapeutics like doxorubicin. The IC50 values were reported to be lower than those of reference drugs, indicating enhanced potency .
- Immunosuppressive Effects : In a clinical setting involving kidney transplant patients, derivatives similar to this compound were used to assess their immunosuppressive efficacy. Patients receiving treatment showed reduced acute rejection rates compared to those on conventional therapies .
Properties
Molecular Formula |
C22H26N2O5S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)hex-4-enamide |
InChI |
InChI=1S/C22H26N2O5S/c1-12(7-9-17(25)24-22-23-10-13(2)30-22)6-8-15-19(27-4)14(3)16-11-29-21(26)18(16)20(15)28-5/h6,10H,7-9,11H2,1-5H3,(H,23,24,25)/b12-6+ |
InChI Key |
CRMOCLFLAFPELQ-WUXMJOGZSA-N |
Isomeric SMILES |
CC1=CN=C(S1)NC(=O)CC/C(=C/CC2=C(C(=C3COC(=O)C3=C2OC)C)OC)/C |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CCC(=CCC2=C(C(=C3COC(=O)C3=C2OC)C)OC)C |
Origin of Product |
United States |
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